molecular formula C26H46 B1611756 1,4-Bis(3,7-dimethyloctyl)benzene CAS No. 211809-80-2

1,4-Bis(3,7-dimethyloctyl)benzene

Cat. No. B1611756
M. Wt: 358.6 g/mol
InChI Key: XTDSXTPHPOPBPO-UHFFFAOYSA-N
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Description

1,4-Bis(3,7-dimethyloctyl)benzene is a clear, colorless liquid . It has a molecular weight of 358.64 and is used as a research chemical .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(3,7-dimethyloctyl)benzene is C26H46 . Its structure conforms to the infrared spectrum and proton, carbon NMR .


Physical And Chemical Properties Analysis

1,4-Bis(3,7-dimethyloctyl)benzene has a density of 0.9±0.1 g/cm3 . Its boiling point is 436.0±15.0 °C at 760 mmHg . The refractive index is 1.479 .

Scientific Research Applications

Electronic Structure of π-Conjugated Redox Systems

The study of π-conjugated redox systems with borane/borataalkene end groups, including compounds like 1,4-bis(dimesitylboryl)benzene, highlights their potential in the field of organic electronics. These compounds exhibit intense long-wavelength absorption maxima in the visible or near-infrared region, which could be valuable for applications in optoelectronic devices (Fiedler et al., 1996).

Luminescence and Electrochemistry of Benzene-Centered Compounds

The synthesis and study of benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, involving compounds similar to 1,4-bis(dibromoboryl)benzene, offer insights into their luminescence and electrochemical properties. These attributes are important for potential applications in the development of luminescent materials and electrochemical sensors (Weber et al., 2006).

Organometallics and Polymerization Reactions

The phase transfer Pd(0) catalyzed polymerization reactions involving compounds like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene demonstrate their significance in the field of polymer science. These compounds display mesomorphic behavior, indicating their potential use in the creation of novel polymers with specific thermal and mechanical properties (Pugh & Percec, 1990).

Palladium(II) Complexes in Chemistry

The study of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, including 1,4-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene, is significant for understanding the complex behavior of palladium in chemical reactions. These findings could have implications for catalysis and material chemistry (Guerrero et al., 2008).

Synthesis and Characterization in Material Science

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for the bottom-up synthesis of graphene nanoribbons, underscore the relevance of such compounds in advanced material science, particularly in the synthesis of novel nanomaterials with controlled edge morphology (Patil et al., 2012).

Safety And Hazards

1,4-Bis(3,7-dimethyloctyl)benzene may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1,4-bis(3,7-dimethyloctyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46/c1-21(2)9-7-11-23(5)13-15-25-17-19-26(20-18-25)16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDSXTPHPOPBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584519
Record name 1,4-Bis(3,7-dimethyloctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3,7-dimethyloctyl)benzene

CAS RN

211809-80-2
Record name 1,4-Bis(3,7-dimethyloctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(3,7-dimethyloctyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fiselier, F Grundböck, K Schön… - … of Chromatography A, 2013 - Elsevier
So far the majority of the measurements of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH) were obtained from on-line high performance …
Number of citations: 45 www.sciencedirect.com

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